L-2-Aminobutanol-d5

Descripción general

Descripción

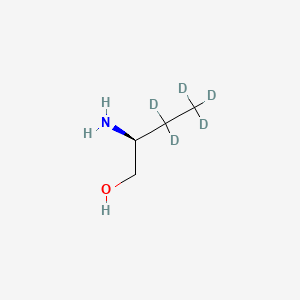

L-2-Aminobutanol-d5: is a deuterated analog of L-2-Aminobutanol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Resolution Method: One common method involves the resolution of racemic 2-aminobutanol using L (+)-tartaric acid to form diastereomeric salts, which are then separated.

Hydrogenation Method: Another method involves dissolving (S)-2-aminobutanol in deionized water, adjusting the pH to 1-5, and adding a supported metal catalyst.

Industrial Production Methods: The industrial production of L-2-Aminobutanol-d5 typically involves the use of bipolar membrane electrodialysis, which allows for the separation and clean production of the compound without the need for additional reagents .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: It can also participate in reductive amination, where a carbonyl group is converted into an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by another nucleophile.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products:

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Produces primary or secondary amines.

Substitution: Produces substituted amines or other functionalized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development and Optimization

L-2-Aminobutanol-d5 is utilized in the synthesis of chiral compounds, which are crucial in drug development. Its deuterated nature aids in the tracking of metabolic pathways and pharmacokinetics of drug candidates. For instance, studies have shown that deuterated compounds can exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts, potentially leading to improved efficacy and reduced toxicity .

Case Study: Antiviral Agents

Research has highlighted the role of this compound in the synthesis of intermediates for antiviral drugs. Biocatalytic methods employing this compound have been developed to enhance the yield of active pharmaceutical ingredients (APIs) through enzyme-mediated reactions . A notable example includes its use in the production of didanosine, where enzymatic pathways were optimized to increase output significantly.

Biocatalysis

2. Enzyme-Catalyzed Reactions

this compound serves as a substrate or co-substrate in various enzyme-catalyzed reactions aimed at synthesizing amino alcohols and other derivatives. The compound's structure allows it to participate in transamination processes, where it can be converted into other valuable chiral amines .

Data Table: Enzymatic Pathways Involving this compound

| Enzyme Type | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Alcohol Dehydrogenase | Reduction | Chiral Amino Alcohol | 85 |

| Transaminase | Transamination | Chiral Amino Acid | 90 |

| Carbonyl Reductase | Reduction | Chiral Alcohol | 80 |

Analytical Chemistry

3. Mass Spectrometry and Chromatography

The incorporation of this compound in analytical methods enhances the sensitivity and specificity of mass spectrometry (MS) and chromatography techniques. Its deuterated form provides distinct mass signatures that facilitate the identification and quantification of compounds in complex mixtures .

Case Study: Toxicological Analysis

In toxicological studies, this compound has been employed as an internal standard for the quantification of amino acids and other metabolites in biological samples. The use of deuterated standards improves accuracy in measuring concentrations due to their unique isotopic patterns during MS analysis .

Mecanismo De Acción

The mechanism of action of L-2-Aminobutanol-d5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms due to the isotope effect, which can slow down or alter reaction rates .

Comparación Con Compuestos Similares

L-2-Aminobutanol: The non-deuterated analog, used in similar applications but without the isotopic labeling benefits.

(S)-2-Amino-1-butanol: Another chiral amino alcohol used in organic synthesis and pharmaceutical applications.

Uniqueness: L-2-Aminobutanol-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. This labeling allows for more precise tracking and analysis of metabolic and chemical processes.

Actividad Biológica

L-2-Aminobutanol-d5 is a deuterated derivative of 2-aminobutanol, which is an important compound in various biochemical and pharmaceutical applications. The biological activity of this compound has been investigated in several studies, focusing on its role as a chiral building block in drug synthesis, its potential therapeutic applications, and its metabolic pathways. This article summarizes the current understanding of its biological activity, supported by relevant data tables and research findings.

This compound is characterized by the presence of five deuterium atoms, which enhance its stability and tracking in metabolic studies. It can be synthesized through various methods, including the reduction of 2-aminobutyric acid or via enzymatic processes involving transaminases. The synthesis methods are crucial for obtaining high-purity samples suitable for biological assays.

Biological Activity Overview

This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry:

- Antiviral Activity : Research has indicated that derivatives of aminobutanol can serve as intermediates in the synthesis of antiviral agents. For instance, biocatalytic methods have been employed to produce antiviral drugs where this compound may play a role as a synthetic precursor .

- Neuroprotective Effects : Some studies suggest that aminobutanols can exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems .

Table 1: Biological Activity Summary of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Intermediate in drug synthesis | |

| Neuroprotective | Potential modulation of neurotransmitters | |

| Cytotoxicity | Low cytotoxic effects in specific assays |

Case Studies

- Antiviral Synthesis : A study highlighted the use of this compound in synthesizing nucleoside analogs for antiviral therapies. The compound's structure allows for modifications that enhance the efficacy against viral replication pathways .

- Neuroprotection : In experimental models, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases, although further clinical studies are required to validate these findings .

- Metabolic Pathways : Research on the metabolism of this compound indicates that its deuterated form can provide insights into metabolic pathways due to the distinct mass differences observed in mass spectrometry analyses. This can help trace its bioactivity and interactions within biological systems .

Research Findings

The following key findings have emerged from recent studies:

- Stability and Metabolism : this compound exhibits enhanced metabolic stability compared to its non-deuterated counterparts, making it a preferred choice for long-term studies .

- Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable absorption characteristics, which are critical for drug development processes .

Propiedades

IUPAC Name |

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-JWUQSEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.